Naphthol AS-LC beta-D-galactoside
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Overview
Description
Naphthol AS-LC beta-D-galactoside, also known as 2-(beta-D-galactosidoxy)naphthalene-3-carboxylic acid (2,5-dimethoxy-4-chloroanilide), is a synthetic compound with the molecular formula C25H26ClNO9 and a molecular weight of 519.93 g/mol . This compound is primarily used as a substrate for the histochemical demonstration of galactosidase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthol AS-LC beta-D-galactoside involves the reaction of 2-naphthol with beta-D-galactoside under specific conditions. The process typically requires the use of protective groups to ensure the selective reaction of the hydroxyl group at the 2-position of naphthol . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Naphthol AS-LC beta-D-galactoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the beta-D-galactoside moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and substituted naphthols from nucleophilic substitution .
Scientific Research Applications
Naphthol AS-LC beta-D-galactoside has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Naphthol AS-LC beta-D-galactoside involves its hydrolysis by galactosidase enzymes. The enzyme cleaves the beta-D-galactoside moiety, releasing the naphthol derivative, which can then undergo further reactions to form colored products . This reaction is commonly used in histochemical staining to visualize enzyme activity in tissues .
Comparison with Similar Compounds
Similar Compounds
Naphthol AS-BI beta-D-glucuronide: Similar in structure but contains a beta-D-glucuronide moiety instead of beta-D-galactoside.
Naphthol AS-MX beta-D-glucoside: Contains a beta-D-glucoside moiety and is used for similar applications in enzymatic assays.
Uniqueness
Naphthol AS-LC beta-D-galactoside is unique due to its specific substrate properties for galactosidase enzymes, making it highly suitable for histochemical staining and enzymatic assays . Its ability to form colored products upon enzymatic cleavage sets it apart from other similar compounds .
Properties
Molecular Formula |
C25H26ClNO9 |
---|---|
Molecular Weight |
519.9 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C25H26ClNO9/c1-33-18-10-16(19(34-2)9-15(18)26)27-24(32)14-7-12-5-3-4-6-13(12)8-17(14)35-25-23(31)22(30)21(29)20(11-28)36-25/h3-10,20-23,25,28-31H,11H2,1-2H3,(H,27,32)/t20-,21+,22+,23-,25-/m1/s1 |
InChI Key |
UJPWFVGXQNDAFV-LEKAPFLCSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC3=CC=CC=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)OC)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)OC)Cl |
Origin of Product |
United States |
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